Z-alpha,beta-Dinitrostilbene

描述

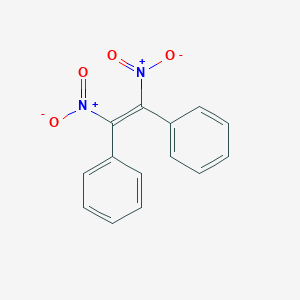

Z-alpha,beta-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4. It belongs to the stilbene family, which is characterized by the presence of a 1,2-diphenylethylene structure. Stilbenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .

准备方法

Synthetic Routes and Reaction Conditions: Z-alpha,beta-Dinitrostilbene can be synthesized through several methods, including the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Perkin aldol condensation. These methods involve the formation of the carbon-carbon double bond in the stilbene structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Transition metal-catalyzed coupling reactions, such as the Mizoroki-Heck and Suzuki reactions, are also employed for large-scale production .

化学反应分析

Bromination Reactions

Bromination of Z-α,β-dinitrostilbene proceeds via electrophilic addition, influenced by solvent polarity:

| Solvent | Product Distribution (%) | Mechanism Insight |

|---|---|---|

| Carbon tetrachloride (non-polar) | Racemic dibromide (90%) | Cyclic bromonium ion intermediate |

| Nitromethane (polar) | meso-Dibromide (90%) | Carbocation intermediate dominates |

-

Mechanism : In polar solvents, the bromonium ion intermediate equilibrates with a carbocation, enabling nucleophilic attack from either face and favoring meso-product formation .

Photochemical Isomerization

UV irradiation induces Z-to-E isomerization, a hallmark of stilbene derivatives:

-

Quantum Yield : The nitro groups reduce the isomerization efficiency compared to unsubstituted stilbenes due to increased conjugation and steric hindrance .

-

Reverse Reaction : Thermal relaxation back to the Z-isomer is slower, as nitro groups stabilize the E-configuration .

Oxidation and Degradation

Z-α,β-Dinitrostilbene undergoes oxidative degradation under harsh conditions:

-

Ozonolysis : Cleavage of the double bond yields nitro-substituted benzaldehyde derivatives .

-

Permanganate Oxidation : Produces nitrobenzoic acids via radical intermediates .

Cycloaddition and Ring-Opening Reactions

While not directly reported for Z-α,β-dinitrostilbene, analogous nitroalkenes participate in:

-

[3+2] Cycloadditions : With azomethine ylides to form pyrrolidine derivatives .

-

Retro-Cycloadditions : Nitrile oxide intermediates form under thermal stress .

Biological Activity and Tubulin Interactions

Though not a primary chemical reaction, Z-α,β-dinitrostilbene derivatives exhibit cytotoxicity via:

-

Microtubule Disruption : Binding to tubulin’s colchicine site, leading to cytoskeletal collapse (IC50 = 18 µM in HCT116 cells) .

-

Structure-Activity Relationship : Methoxy and nitro substituents enhance selectivity toward cancer cells .

Table 1: NMR Chemical Shifts in Z-α,β-Dinitrostilbene Derivatives

| Proton Position | δ (ppm) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| H-7 (alkene) | 7.31 | J = 16.1 | Z-configuration |

| H-8 (alkene) | 7.53 | J = 16.1 | Coupled to H-5 |

| H-5 (aromatic) | 8.41 | J = 8.8, 2.2, 0.6 | Meta coupling |

Table 2: Cytotoxicity of Selected Derivatives

| Compound | IC50 (HCT116, µM) | Selectivity Index (HCT116/HEK293) |

|---|---|---|

| 1d | 18 | 3.2 |

| 2i | 25 | 2.8 |

科学研究应用

Chemical Applications

Z-alpha,beta-Dinitrostilbene serves as a critical precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable reagent in organic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Acts as an electrophile in nucleophilic substitutions | |

| Reduction Reactions | Can be reduced to form amines or other derivatives | |

| Coupling Reactions | Participates in coupling reactions to form complex molecules |

Biological Research

The compound exhibits notable biological activities, particularly its antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by modulating key signaling pathways.

- Case Study : A study evaluated the antiproliferative effects of this compound on human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines. The compound showed significant cytotoxicity, with IC50 values indicating its effectiveness in reducing cell viability in a dose-dependent manner .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 12.5 | Induces apoptosis via tubulin disruption | |

| MCF-7 | 15.0 | Inhibits proliferation through signaling modulation |

Medical Applications

This compound is being investigated for its potential therapeutic applications beyond cancer treatment. Its anti-inflammatory properties are also under research, with studies suggesting it may reduce inflammation markers in various models.

- Case Study : In vivo studies demonstrated that this compound effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

Industrial Uses

In industry, this compound is utilized in the production of dyes and optical brighteners due to its vibrant color properties. Its unique chemical structure allows for the development of materials with specific optical characteristics.

Table 3: Industrial Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Dyes Production | Used as a precursor for synthetic dyes | |

| Optical Brighteners | Enhances the brightness of textiles and papers |

作用机制

The mechanism of action of Z-alpha,beta-Dinitrostilbene involves its interaction with molecular targets and pathways. The compound’s nitro groups and conjugated double bond system play a crucial role in its biological activities. For example, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways .

相似化合物的比较

Resveratrol: A well-known stilbene with potent antioxidant and anticancer properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Combretastatin: A stilbene derivative with strong anticancer activity, particularly as a vascular disrupting agent.

Uniqueness: Z-alpha,beta-Dinitrostilbene is unique due to its specific nitro-substituted structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

生物活性

Z-alpha,beta-Dinitrostilbene (Z-DNS) is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities, particularly in cancer treatment and cellular mechanisms. This article provides a detailed overview of the biological activity of Z-DNS, including its mechanism of action, cytotoxicity, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

Z-DNS is characterized by its dinitro substitution on the stilbene backbone. The structure can be represented as follows:

This compound exists in a cis configuration (Z) which influences its biological interactions and reactivity.

Research indicates that Z-DNS exhibits its biological effects primarily through the following mechanisms:

- Microtubule Disruption : Z-DNS interacts with tubulin, disrupting the microtubular cytoskeleton, which is crucial for cell division and integrity. This interaction leads to apoptosis in cancer cells by preventing proper mitotic spindle formation .

- VDAC1 Modulation : Z-DNS has been shown to affect the voltage-dependent anion channel (VDAC1), which plays a role in regulating mitochondrial function and apoptosis. By modulating VDAC1 activity, Z-DNS can influence cellular metabolism and promote apoptosis in tumor cells .

Cytotoxicity Studies

A systematic evaluation of Z-DNS's cytotoxic effects has been conducted on various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Selectivity Index | Mechanism |

|---|---|---|---|

| HCT116 | 18 | 2.4 | Microtubule disruption |

| MCF-7 | 22 | 1.8 | VDAC1 modulation |

| HeLa | 20 | 2.0 | Apoptosis induction via tubulin binding |

The data indicates that Z-DNS exhibits potent cytotoxicity against cancer cell lines with a notable selectivity index, suggesting it preferentially targets malignant cells over normal cells .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various stilbene derivatives, Z-DNS was found to be one of the most effective compounds against HCT116 and MCF-7 cell lines. The study highlighted that the presence of nitro groups significantly enhanced cytotoxicity compared to other functional groups .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which Z-DNS induces apoptosis. It was observed that treatment with Z-DNS led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death. This study underscored the importance of ROS in mediating the apoptotic effects of Z-DNS .

Research Findings

Recent literature has provided insights into how structural modifications of stilbene derivatives can enhance biological activity. For instance, adding methoxy or nitro groups has been shown to increase the interaction with tubulin, thereby improving cytotoxicity against cancer cells .

属性

IUPAC Name |

[(Z)-1,2-dinitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAQCAROZAAHGL-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。